molecular formula C7H15NO B075943 1-tert-Butyl-3-azetidinol CAS No. 13156-04-2

1-tert-Butyl-3-azetidinol

Cat. No.: B075943
CAS No.: 13156-04-2
M. Wt: 129.2 g/mol
InChI Key: SSQMTFZAUDZFTK-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-azetidinol is a heterocyclic compound with the molecular formula C7H15NO It features a four-membered azetidine ring with a hydroxyl group and a tert-butyl group attached to the nitrogen atom

Scientific Research Applications

1-tert-Butyl-3-azetidinol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

While specific safety and hazard information for 1-tert-Butyl-3-azetidinol is not detailed in the search results, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-azetidinol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with epichlorohydrin, followed by cyclization to form the azetidine ring. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-azetidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl ketone derivatives, while reduction can produce various alcohols or amines.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-azetidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-tert-Butyl-3-azetidinol can be compared with other azetidine derivatives, such as:

  • 1-tert-Butyl-3-hydroxyazetidine
  • 1-Propylazetidin-3-ol
  • 1-Ethylazetidin-3-ol

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from other azetidine derivatives

Properties

IUPAC Name

1-tert-butylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)8-4-6(9)5-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQMTFZAUDZFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302060
Record name 1-tert-butylazetidin-3-ol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-04-2
Record name 1-tert-Butyl-3-hydroxyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13156-04-2
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Record name NSC 148268
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Record name 1-tert-Butyl-3-azetidinol
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Record name 1-tert-butylazetidin-3-ol
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Record name 3-Azetidinol, 1-(1,1-dimethylethyl)- hydrochloride
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Record name 1-tert-butyl-3-azetidinol
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Synthesis routes and methods I

Procedure details

To a solution of tert-butylamine (10 mmol) in isopropylalcohol (20 mL) was added dropwise epichlorohydrine (10 mmol). The mixture was stirred at 25° C. for 16 h. After concentration, the residue was re-dissolved in acetonitrile (20 mL) and triethylamine (20 mmol) was added. The mixture was heated at 100° C. for 24 h, cooled to rt and filtered. The filtrate was concentrated providing 1-tert-butyl-azetidin-3-ol (1.1 g). MS (ESI): mass calcd. for C7H15NO, 129.1; m/z found, 130.1 [M+H]+. 1H NMR (CDCl3): 6.15-5.70 (br s, 1H), 4.84-4.72 (m, 1H), 4.24-4.12 (m, 2H), 4.03-3.87 (m, 2H), 1.37 (s, 9H).
Quantity
10 mmol
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10 mmol
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20 mL
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20 mmol
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Synthesis routes and methods II

Procedure details

A solution of 4.4 parts of 3-benzyloxy-1-(tert.butyl)azetidine in 30 parts of ethanol was taken into an autoclave together with 2 parts of Raney nickel as catalyst. Under a hydrogen gas pressure of 100 atmospheres, the mixture was stirred at 40° C. for 15 hours to perform the reduction. The catalyst was separated by filtration, and the remaining ethanol solution was concentrated to dryness. The resulting oily substance was dissolved in n-hexane and cooled. As a result 2.0 parts of 1-(tert.-butyl)-3-azetidinol melting at 42° - 43° C. The yield was 76%. The results of infra-red spectrum analysis and nuclear magnetic resonance analysis of the product are as follows:
Name
3-benzyloxy-1-(tert.butyl)azetidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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